molecular formula C14H14N2O3S2 B11985027 (5E)-3-butyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-butyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11985027
M. Wt: 322.4 g/mol
InChI Key: BFKHUMGORFAFBA-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-butyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitrobenzylidene group and a thioxo group in the structure suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-butyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a nitrobenzaldehyde under basic or acidic conditions. Common reagents include:

  • Thiazolidinone derivatives
  • 4-nitrobenzaldehyde
  • Base (e.g., sodium hydroxide) or acid (e.g., acetic acid)

The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

  • Amino derivatives from nitro group reduction
  • Thiol derivatives from thioxo group reduction
  • Substituted benzylidene derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for antimicrobial, anti-inflammatory, and anticancer treatments.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-butyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The nitrobenzylidene group may facilitate binding to active sites, while the thioxo group could participate in redox reactions, altering the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Known for their diverse biological activities.

    Nitrobenzylidene derivatives: Often used in medicinal chemistry for their reactivity and biological properties.

Uniqueness

(5E)-3-butyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of a butyl group, a nitrobenzylidene group, and a thioxo group in its structure. This combination may confer unique reactivity and biological activity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

(5E)-3-butyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H14N2O3S2/c1-2-3-8-15-13(17)12(21-14(15)20)9-10-4-6-11(7-5-10)16(18)19/h4-7,9H,2-3,8H2,1H3/b12-9+

InChI Key

BFKHUMGORFAFBA-FMIVXFBMSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.